

# Preclinical Profile of BAY1163877 (Rogaratinib): An In-Depth Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **BAY1163877**

Cat. No.: **B1191585**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Executive Summary

**BAY1163877**, also known as rogaratinib, is a potent and selective, orally bioavailable small-molecule inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases (FGFR1, -2, -3, and -4).[1][2] Dysregulation of the FGFR signaling pathway, through mechanisms such as gene amplification, activating mutations, or translocations, is a key oncogenic driver in a variety of solid tumors.[3][4] This technical guide provides a comprehensive overview of the preclinical data for **BAY1163877**, summarizing its in vitro and in vivo activity, detailing the experimental protocols used in its evaluation, and visualizing its mechanism of action and experimental workflows.

## Mechanism of Action

**BAY1163877** competitively binds to the ATP-binding pocket within the kinase domain of FGFRs, preventing receptor autophosphorylation and the subsequent activation of downstream signaling cascades.[5] The primary pathways inhibited by this action are the Ras-MAPK-ERK and PI3K-Akt pathways, which are crucial for tumor cell proliferation, survival, and angiogenesis.[4][6] The inhibitory effect of rogaratinib on these pathways has been demonstrated through the reduced phosphorylation of key downstream effectors such as ERK1/2.[1][6]

- DOT script for Signaling Pathway Diagram

Caption: Mechanism of action of **BAY1163877** in inhibiting the FGFR signaling pathway.

## Quantitative Data Summary

### In Vitro Kinase and Cell Proliferation Inhibition

**BAY1163877** demonstrates potent inhibition of FGFR kinases and proliferation of FGFR-dependent cancer cell lines.

| Target      | IC50 (nM) | Cancer Type   | Cell Line | GI50 (nM) |
|-------------|-----------|---------------|-----------|-----------|
| FGFR1       | 11.2[6]   | Lung Cancer   | H1581     | 36[6]     |
| FGFR2       | <1[6]     | Lung Cancer   | DMS114    | 244[6]    |
| FGFR3       | 18.5[6]   | Breast Cancer | MFM-223   | -         |
| FGFR4       | 201[6]    | Colon Cancer  | C51       | -         |
| VEGFR3/FLT4 | 127[6]    | -             | -         | -         |

IC50: Half-maximal inhibitory concentration. GI50: Half-maximal growth inhibition.

## In Vivo Antitumor Efficacy

**BAY1163877** shows significant, dose-dependent antitumor activity in various xenograft models.

| Cancer Model     | Dosing Schedule | T/C Ratio | Partial Regressions |
|------------------|-----------------|-----------|---------------------|
| NCI-H716 (Colon) | 35 mg/kg, BID   | 0.17[1]   | -                   |
| NCI-H716 (Colon) | 50 mg/kg, BID   | 0.14[1]   | 1/8 (12.5%)[1]      |
| NCI-H716 (Colon) | 65 mg/kg, BID   | 0.09[1]   | 5/8 (63.5%)[1]      |
| C51 (Colon)      | 25 mg/kg, BID   | 0.47[1]   | -                   |
| DMS-114 (Lung)   | 50 mg/kg, BID   | -         | -                   |

T/C Ratio: Treatment/Control tumor volume ratio. BID: Twice daily.

# Experimental Protocols

## In Vitro Cell Viability Assay

This protocol outlines the methodology for determining the effect of **BAY1163877** on the viability of cancer cell lines.

- **Cell Seeding:** Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
- **Compound Treatment:** Cells are treated with a serial dilution of **BAY1163877** or vehicle control (e.g., DMSO) for 72 hours.<sup>[1]</sup>
- **Viability Assessment:** Cell viability is measured using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions.<sup>[1]</sup> This assay quantifies ATP, an indicator of metabolically active cells.
- **Data Analysis:** Luminescence is read on a plate reader, and the data is normalized to vehicle-treated controls. GI50 values are calculated using non-linear regression analysis.

## Western Blot Analysis for Phospho-ERK

This protocol details the procedure for assessing the inhibition of downstream FGFR signaling.

- **Cell Lysis:** Cancer cells, treated with **BAY1163877** or vehicle for a specified time, are lysed in RIPA buffer containing protease and phosphatase inhibitors.
- **Protein Quantification:** Protein concentration in the lysates is determined using a BCA protein assay.
- **SDS-PAGE and Transfer:** Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
- **Immunoblotting:** Membranes are blocked and then incubated with primary antibodies against phospho-ERK1/2 and total ERK1/2, followed by incubation with HRP-conjugated secondary antibodies.

- Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1]

## In Vivo Xenograft Tumor Model

This protocol describes the evaluation of **BAY1163877**'s antitumor efficacy in vivo.

- Tumor Implantation: Human cancer cells (e.g., NCI-H716) are subcutaneously implanted into immunodeficient mice.[1]
- Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size, and mice are then randomized into treatment and control groups.
- Drug Administration: **BAY1163877** is administered orally at specified doses and schedules (e.g., 50 mg/kg, BID).[1] The vehicle control is administered to the control group.
- Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
- Efficacy Evaluation: The antitumor efficacy is determined by comparing the tumor volumes of the treated groups to the control group, and the T/C ratio is calculated.[1]

► [DOT script for Experimental Workflow Diagram](#)



[Click to download full resolution via product page](#)



[Click to download full resolution via product page](#)

## **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or Request Quote Online.

## References

- 1. Rogaratinib: A potent and selective pan-FGFR inhibitor with broad antitumor activity in FGFR-overexpressing preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Rogaratinib (BAY 1163877): a pan-FGFR Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 4. researchgate.net [researchgate.net]
- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 6. Rogaratinib: A potent and selective pan-FGFR inhibitor with broad antitumor activity in FGFR-overexpressing preclinical cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Preclinical Profile of BAY1163877 (Rogaratinib): An In-Depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1191585#preclinical-studies-of-bay1163877-in-cancer-models>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)